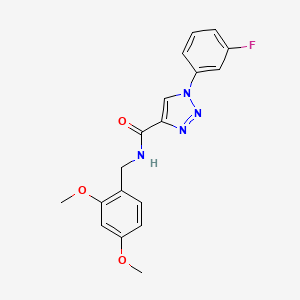![molecular formula C13H12Cl2N2O3S2 B2591860 (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide CAS No. 723320-46-5](/img/structure/B2591860.png)
(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and multiple chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of Chlorine Substituents: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring and sulfonamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The chlorine substituents may also play a role in enhancing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide: Similar in structure but with different substituents.
4-chloro-3-nitrobenzenesulfonamide: Shares the benzenesulfonamide group but has a nitro group instead of the thiazole ring.
4-chloro-3-nitrobenzaldehyde: Contains the formyl group and chlorine substituents but lacks the sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, multiple chlorine substituents, and a benzenesulfonamide group
属性
CAS 编号 |
723320-46-5 |
|---|---|
分子式 |
C13H12Cl2N2O3S2 |
分子量 |
379.3 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c14-7-4-8-17-12(15)11(9-18)21-13(17)16-22(19,20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI 键 |
LLKYUKDABCWPOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)
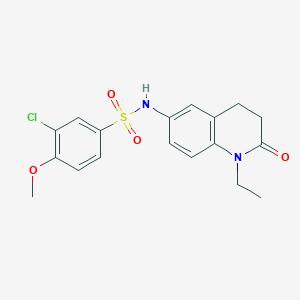
![ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B2591782.png)
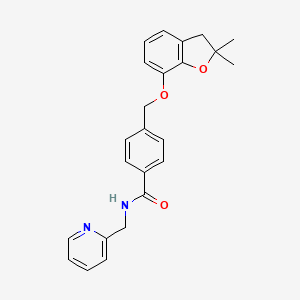
![Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B2591786.png)
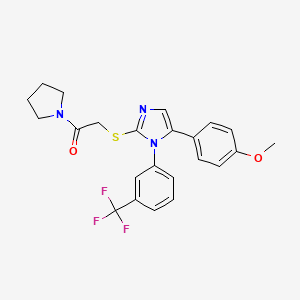
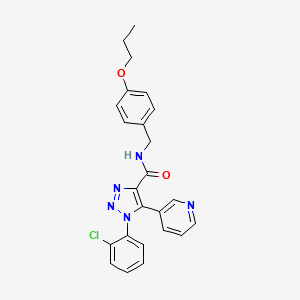
![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)
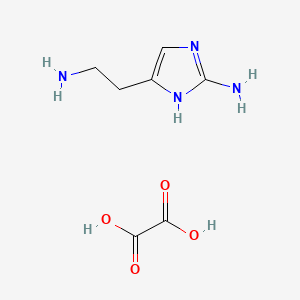
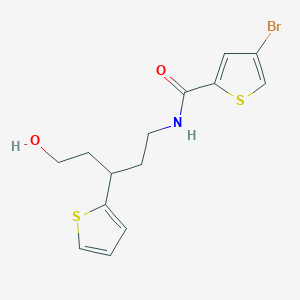

![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2591797.png)
